Product packaging for 3-(4-Methoxybenzylidene)pyrrolidin-2-one(Cat. No.:CAS No. 154617-54-6)

3-(4-Methoxybenzylidene)pyrrolidin-2-one

Cat. No.: B2744684
CAS No.: 154617-54-6
M. Wt: 203.241
InChI Key: PBERPURCNYNNSA-NTMALXAHSA-N
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Description

3-(4-Methoxybenzylidene)pyrrolidin-2-one (CAS 1859-45-6) is a high-value γ-lactam derivative supplied for advanced research applications. Recent studies highlight its significant role as a novel corrosion inhibitor for carbon steel in acidic environments. Electrochemical and weight loss analyses demonstrate that this compound acts as a mixed-type inhibitor, forming a protective film on metal surfaces through both physical and chemical adsorption mechanisms, with an efficiency reaching up to 89% in 1M HCl solutions . Its molecular structure, featuring an electron-rich methoxybenzylidene group attached to a pyrrolidin-2-one core, facilitates strong adsorption onto metal surfaces, effectively blocking active sites from corrosive agents . Beyond corrosion science, this compound serves as a versatile synthetic intermediate and a key dipolarophile in [3+2] cycloaddition reactions for constructing complex spiro-fused heterocyclic architectures, which are privileged scaffolds in pharmaceutical discovery for their diverse biological activities . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B2744684 3-(4-Methoxybenzylidene)pyrrolidin-2-one CAS No. 154617-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3Z)-3-[(4-methoxyphenyl)methylidene]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-15-11-4-2-9(3-5-11)8-10-6-7-13-12(10)14/h2-5,8H,6-7H2,1H3,(H,13,14)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBERPURCNYNNSA-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Pyrrolidinone Chemistry and Benzylidene Derivatives

To appreciate the significance of 3-(4-Methoxybenzylidene)pyrrolidin-2-one, one must first understand its constituent chemical scaffolds: the pyrrolidinone ring and the benzylidene group.

The pyrrolidinone nucleus , a five-membered lactam, is a cornerstone in medicinal chemistry. uomustansiriyah.edu.iqresearchgate.net It is a privileged scaffold found in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. rdd.edu.iqnih.gov The pyrrolidinone ring's utility is enhanced by its chemical stability and its capacity to be readily functionalized, allowing chemists to systematically modify its structure to optimize biological activity. diva-portal.org Its non-planar, three-dimensional structure is also advantageous for exploring interactions with complex biological targets like enzymes and receptors.

The benzylidene group (a phenyl group attached to a =CH- moiety) is another critical pharmacophore in drug design. nih.gov Compounds containing this moiety are known for a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The substitution pattern on the phenyl ring of the benzylidene group significantly influences the molecule's electronic properties and, consequently, its biological function. The 4-methoxy substitution, in particular, is a common feature in many bioactive molecules, often enhancing potency and modulating pharmacokinetic properties. mdpi.com

The combination of these two scaffolds in this compound creates a hybrid molecule with significant potential. The structure merges the proven biological relevance of the pyrrolidinone core with the versatile bioactivity of the methoxy-substituted benzylidene group, making it a prime candidate for chemical and pharmacological investigation.

Rationale for Focused Academic Inquiry

Established Synthetic Pathways for this compound

Traditional synthetic routes to this compound typically involve a two-stage process: the formation of the foundational pyrrolidin-2-one ring followed by the introduction of the substituted benzylidene group.

Multi-Step Synthetic Strategies for Pyrrolidinone Core Formation

The pyrrolidin-2-one (or γ-lactam) ring is a five-membered lactam that serves as the fundamental building block. A prevalent and straightforward method for its synthesis involves the lactamization of γ-butyrolactone (GBL). researchgate.netrdd.edu.iq This reaction is typically carried out by treating GBL with ammonia (B1221849) or a primary amine at high temperatures (200-300°C). researchgate.net The process involves the opening of the lactone ring by the amine, followed by dehydration and cyclization to form the stable pyrrolidin-2-one ring. researchgate.netrdd.edu.iq

Other methodologies for constructing the pyrrolidinone core have also been explored, including the ring contraction of piperidine (B6355638) derivatives and the use of carbohydrate precursors for synthesizing polyhydroxylated versions of the ring. rsc.orgnih.gov However, the synthesis from GBL remains a common and direct approach for obtaining the simple pyrrolidin-2-one precursor required for the target molecule.

Introduction of the 4-Methoxybenzylidene Moiety

The introduction of the 4-methoxybenzylidene group at the C3 position of the pyrrolidin-2-one ring is most commonly achieved through a Knoevenagel condensation reaction. researchgate.netjuniperpublishers.com This reaction involves the condensation of an active methylene (B1212753) compound—in this case, the C3 position of pyrrolidin-2-one—with an aldehyde, 4-methoxybenzaldehyde (B44291).

The reaction is typically catalyzed by a weak base, with secondary amines like piperidine being frequently employed. researchgate.netnih.gov The catalyst facilitates the deprotonation of the α-carbon to the carbonyl group in the pyrrolidin-2-one ring, forming a nucleophilic enolate which then attacks the carbonyl carbon of 4-methoxybenzaldehyde. Subsequent dehydration yields the final C=C double bond of the target compound, this compound. Studies have shown that pyrrolidine (B122466) can also be a highly effective catalyst for this transformation, in some cases outperforming piperidine. juniperpublishers.com

Total Synthesis Approaches to this compound

A total synthesis of this compound can be conceptualized as the linear combination of the core formation and subsequent functionalization steps. A representative pathway begins with commercially available starting materials and proceeds as follows:

Pyrrolidin-2-one Synthesis: γ-butyrolactone is reacted with ammonia at elevated temperatures to produce pyrrolidin-2-one. researchgate.netrdd.edu.iq

Knoevenagel Condensation: The synthesized pyrrolidin-2-one is then condensed with 4-methoxybenzaldehyde in the presence of a piperidine catalyst to yield the final product, this compound. nih.gov

This two-step approach represents a classical and effective total synthesis for this class of compounds, relying on well-established and high-yielding chemical transformations.

Novel and Greener Synthetic Routes for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing pyrrolidinone derivatives. jptcp.comjddhs.com These approaches prioritize the use of non-toxic catalysts, environmentally benign solvents, and energy-efficient reaction conditions. jddhs.com

Catalytic Approaches in the Synthesis of this compound (e.g., β-cyclodextrin, citric acid)

Modern synthetic strategies have successfully employed green catalysts to facilitate the synthesis of the pyrrolidinone ring system, often through one-pot, multi-component reactions.

Citric Acid: Citric acid has been identified as an efficient, inexpensive, and environmentally harmless organocatalyst for producing substituted 3-pyrrolin-2-ones. rsc.orgrsc.org In one approach, a one-pot reaction between an aniline, an aldehyde (such as 4-methoxybenzaldehyde), and diethyl acetylenedicarboxylate (B1228247) is catalyzed by citric acid in ethanol (B145695). rsc.orgrsc.org This method is often enhanced by ultrasound irradiation, which accelerates the reaction, leading to excellent yields in shorter timeframes. rsc.org The use of citric acid avoids the need for hazardous organic reagents. rsc.org

β-Cyclodextrin: β-cyclodextrin has emerged as a green, biodegradable, and reusable supramolecular catalyst for synthesizing pyrrolidin-2-one derivatives. nih.govrsc.org It functions as a host molecule, activating the reactants within its hydrophobic cavity in an aqueous medium (typically a water-ethanol mixture). nih.goveurjchem.com This method allows for the one-pot, three-component synthesis of highly substituted pyrrolidin-2-ones at room temperature, eliminating the need for metal catalysts or volatile organic solvents. nih.govrsc.org

Table 1: Comparison of Catalytic Approaches for Pyrrolidinone Synthesis
CatalystReaction TypeKey ReactantsSolventConditionsAdvantagesSource
Citric AcidOne-pot, multi-componentAniline, Aldehyde, Diethyl acetylenedicarboxylateEthanolUltrasound irradiationGreen, inexpensive catalyst; short reaction times; high yields rsc.orgrsc.org
β-CyclodextrinOne-pot, three-componentAldehydes, Amines, Acetylene dicarboxylatesWater-EthanolRoom temperatureEco-friendly, biodegradable, reusable catalyst; mild conditions nih.govrsc.org

Solvent-Free and Environmentally Benign Synthesis of this compound

A key goal of green chemistry is to minimize or eliminate the use of volatile and toxic organic solvents. jptcp.com Significant progress has been made in developing solvent-free and other environmentally benign methods for the Knoevenagel condensation step required to synthesize the target molecule.

Solvent-Free Synthesis: The Knoevenagel condensation can be performed efficiently under solvent-free conditions using reusable pyrrolidinium-based protic ionic liquids as catalysts. rsc.org This approach proceeds cleanly, provides good yields of the condensation product, and allows the catalyst to be recycled multiple times without a significant loss of activity. rsc.org Microwave-assisted synthesis is another technique that often allows for solvent-free reactions, proceeding rapidly and efficiently. researchgate.net

Environmentally Benign Conditions: The use of ultrasound in conjunction with green solvents like ethanol represents an eco-friendly technique that can dramatically accelerate reaction rates and improve yields. rsc.orgrsc.org Furthermore, employing water or water-ethanol mixtures, as seen in β-cyclodextrin-catalyzed reactions, is a highly sustainable approach that reduces reliance on traditional organic solvents. nih.goveurjchem.com

Table 2: Environmentally Benign Synthetic Methodologies
MethodologyReactionCatalyst/PromoterConditionsKey AdvantagesSource
Solvent-Free CondensationKnoevenagel CondensationPyrrolidinium Ionic LiquidSolvent-freeEliminates solvent waste; reusable catalyst; easy workup rsc.org
Ultrasound-Promoted SynthesisMulti-component reactionCitric AcidEthanol (Green Solvent)Energy efficient; rapid reaction; clean profile rsc.orgrsc.org
Aqueous Phase SynthesisMulti-component reactionβ-CyclodextrinWater-EthanolAvoids volatile organic solvents; mild conditions; reusable catalyst nih.goveurjchem.com

Microwave and Ultrasound-Assisted Synthesis of this compound

Conventional heating methods for organic synthesis are often associated with long reaction times and potential side product formation. In contrast, microwave (MW) irradiation and ultrasound have emerged as powerful "green chemistry" tools that can accelerate a wide variety of organic reactions. sphinxsai.comrasayanjournal.co.innih.gov These techniques promote faster, more efficient, and often higher-yielding syntheses compared to traditional methods. sphinxsai.comuniv.kiev.ua

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules through the direct interaction of the substrate with electromagnetic radiation, leading to a rapid increase in temperature. rasayanjournal.co.in This volumetric heating can dramatically reduce reaction times from hours to minutes. nih.gov For the synthesis of substituted pyrrolidinones, microwave irradiation has been successfully applied in one-pot, three-component reactions. sphinxsai.comresearchgate.net A representative approach involves the reaction of an aromatic aldehyde (like 4-methoxybenzaldehyde), an amine, and a dialkyl but-2-ynedioate in the presence of a catalyst such as p-toluenesulfonic acid (p-TsOH) in an aqueous medium. sphinxsai.com This method provides improved yields and represents a clean, effective, and economical procedure. sphinxsai.com

Ultrasound-assisted organic synthesis (UAOS) relies on the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and accelerating chemical reactions. nih.gov Sonication has been shown to improve cyclization reactions and reduce reaction times at lower temperatures for the synthesis of various heterocyclic compounds. univ.kiev.uamdpi.com The application of ultrasound to the synthesis of pyrrolidinone derivatives offers a promising alternative to conventional heating, often resulting in higher yields in shorter time frames. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Pyrrolidinone Synthesis

Feature Conventional Heating Microwave-Assisted Synthesis Ultrasound-Assisted Synthesis
Energy Source Conduction/Convection Electromagnetic Radiation Acoustic Cavitation
Reaction Time Hours to Days Minutes to Hours rasayanjournal.co.in Minutes to Hours nih.gov
Yields Often Moderate Generally Good to Excellent sphinxsai.com Generally Good to High univ.kiev.ua
Advantages Simple setup Rapid heating, high efficiency, reduced side products sphinxsai.com Enhanced reaction rates, operates at lower bulk temperatures univ.kiev.ua
Catalyst Example p-TsOH p-TsOH sphinxsai.com Not always required, depends on reaction
Solvent Example Toluene, DMF Water, DMF sphinxsai.comnih.gov Ethanol, Methanol univ.kiev.uamdpi.com

Derivatization Strategies and Functional Group Transformations of this compound

The structure of this compound features several reactive sites, including the pyrrolidinone nitrogen, the carbonyl group, the exocyclic double bond, and the aromatic ring. These sites allow for a wide range of chemical modifications to generate a library of novel derivatives.

The secondary amine (lactam nitrogen) of the pyrrolidinone ring is a key site for functionalization. It can readily undergo N-alkylation or N-acylation reactions. Microwave-assisted N-alkylation, for instance, provides a rapid and efficient method for introducing various substituents at this position. nih.gov This reaction is typically carried out using an alkyl halide in the presence of a base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate in a polar solvent such as DMF. nih.gov Such modifications can significantly alter the molecule's physical and biological properties.

The carbonyl group of the lactam is less reactive than a ketone carbonyl but can still participate in certain transformations. Reduction of the lactam carbonyl, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄), would yield the corresponding 3-(4-methoxybenzylidene)pyrrolidine. Another potential transformation involves the reaction with organometallic reagents, although this often requires harsh conditions.

Table 2: Potential Modifications at the Pyrrolidinone Core

Position Reaction Type Reagents Potential Product
Pyrrolidinone Nitrogen N-Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃) nih.gov N-Alkyl-3-(4-methoxybenzylidene)pyrrolidin-2-one
N-Acylation Acyl chloride (RCOCl), Base N-Acyl-3-(4-methoxybenzylidene)pyrrolidin-2-one
Carbonyl Carbon Reduction LiAlH₄ 3-(4-Methoxybenzylidene)pyrrolidine

The exocyclic α,β-unsaturated double bond is a highly reactive functional group susceptible to various addition reactions. It can undergo conjugate (Michael) addition with a range of nucleophiles. For example, secondary amines like morpholine (B109124) or piperidine can add to the β-position of the double bond. nih.gov This double bond can also be reduced via catalytic hydrogenation to yield 3-(4-methoxybenzyl)pyrrolidin-2-one, saturating the exocyclic linkage. Furthermore, the electron-deficient nature of this double bond makes it a suitable component for cycloaddition reactions, allowing for the construction of more complex polycyclic systems.

The 4-methoxyphenyl (B3050149) group is another site for modification. The methoxy (B1213986) group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution. Since the para position is already substituted, further substitutions (e.g., nitration, halogenation, or Friedel-Crafts reactions) would be directed to the ortho positions (C-3 and C-5) of the aromatic ring.

Table 3: Reactivity of the Exocyclic Double Bond and Aromatic Ring

Functional Group Reaction Type Reagents Potential Product
Exocyclic Double Bond Michael Addition Nucleophiles (e.g., Amines, Thiols) nih.gov 3-(1-Nucleophile-1-(4-methoxyphenyl)methyl)pyrrolidin-2-one
Catalytic Hydrogenation H₂, Pd/C 3-(4-Methoxybenzyl)pyrrolidin-2-one
[3+2] Cycloaddition Azomethine Ylides Spiro-pyrrolidine derivatives
Aromatic Ring Electrophilic Nitration HNO₃, H₂SO₄ 3-(3-Nitro-4-methoxybenzylidene)pyrrolidin-2-one
Electrophilic Halogenation Br₂, FeBr₃ 3-(3-Bromo-4-methoxybenzylidene)pyrrolidin-2-one

The development of stereoselective methods for synthesizing chiral pyrrolidine derivatives is of great interest due to the prevalence of this motif in pharmaceuticals. nih.govnih.gov Creating chiral analogues of this compound can be achieved through several strategies.

One approach is the catalytic asymmetric hydrogenation of the exocyclic double bond. Using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) can induce facial selectivity, leading to the formation of one enantiomer of 3-(4-methoxybenzyl)pyrrolidin-2-one in excess.

Another powerful strategy is the use of [3+2] cycloaddition reactions with azomethine ylides. ua.eschemistryviews.org These reactions are highly regio- and stereoselective and can generate multiple contiguous stereogenic centers. mdpi.comchemistryviews.org By employing a chiral dipolarophile or a chiral dipole precursor, it is possible to synthesize densely substituted chiral pyrrolidine analogues with high diastereoselectivity. ua.esresearchgate.net

Finally, chiral derivatives can be synthesized by starting with a chiral precursor from the "chiral pool," such as (S)-proline or (S)-4-hydroxyproline. nih.gov These readily available starting materials can be chemically transformed through a series of steps to construct the desired chiral pyrrolidin-2-one framework, ensuring the final product has a defined stereochemistry. This approach has been used to synthesize a variety of enantioenriched 2,2-disubstituted pyrrolidines. nih.gov

Table 4: Strategies for Stereoselective Synthesis

X-ray Crystallographic Analysis of this compound and its Co-crystals

No publicly accessible X-ray crystallographic data for this compound or any of its co-crystals could be located. Consequently, a detailed analysis of its solid-state molecular architecture and intermolecular interactions is not possible at this time.

Information regarding the solid-state molecular structure and intermolecular interactions of this compound is not available due to the absence of crystallographic studies.

There are no published studies on the polymorphism or crystal engineering of this compound.

Conformational Dynamics and Energy Landscape of this compound

Specific computational or experimental studies detailing the conformational dynamics and energy landscape of this compound have not been reported in the available scientific literature.

No dedicated computational analyses, such as Molecular Dynamics simulations or Density Functional Theory (DFT) calculations, focused on the conformational preferences of this compound could be identified.

While general NMR spectroscopic data for related compounds exist, there are no published advanced NMR studies in solution or the solid state that specifically investigate the conformational dynamics of this compound.

Electronic Structure and Aromaticity of this compound

Detailed theoretical or experimental investigations into the electronic structure and aromaticity specifically for this compound are not present in the accessible literature.

Quantum Chemical Calculations of Electronic Properties (e.g., DFT, Frontier Molecular Orbitals)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. For this compound, such studies would typically be performed using a specific functional and basis set, for instance, B3LYP/6-311G(d,p).

These calculations yield crucial information about the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

A detailed study would present the calculated energies of these orbitals and other quantum chemical descriptors in a data table, providing a quantitative basis for assessing the molecule's electronic behavior.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

Parameter Value (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available
Ionization Potential (I) Data not available
Electron Affinity (A) Data not available
Electronegativity (χ) Data not available
Chemical Hardness (η) Data not available
Chemical Softness (S) Data not available
Dipole Moment (μ) Data not available

(Note: This table is illustrative. Specific values for this compound were not found in the available literature.)

Visualizations of the HOMO and LUMO electron density distributions would further elucidate the regions of the molecule most involved in electron donation and acceptance, respectively.

Tautomeric Equilibrium Studies

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, the relevant tautomerism is the lactam-lactim equilibrium. The primary form is the lactam, characterized by the carbonyl group (C=O) within the pyrrolidinone ring. Its tautomer, the lactim form, would feature a hydroxyl group (O-H) and an endocyclic carbon-nitrogen double bond (C=N).

Experimental or computational studies would be necessary to determine the relative stability of these two forms. Computational approaches, such as DFT, can calculate the Gibbs free energy of each tautomer. The form with the lower energy is considered more stable and would be the predominant species at equilibrium. Generally, for simple 2-pyrrolidinones, the lactam form is significantly more stable than the lactim form. A dedicated study on this compound would confirm if the benzylidene substituent influences this equilibrium.

Table 2: Hypothetical Tautomeric Equilibrium Data for this compound

Tautomeric Form Calculated Relative Energy (kJ/mol) Equilibrium Population (%)
Lactam Data not available Data not available
Lactim Data not available Data not available

(Note: This table is illustrative. Specific values for this compound were not found in the available literature.)

Without specific research focusing on this molecule, a definitive analysis of its electronic properties and tautomeric equilibrium cannot be provided.

Pre Clinical Biological Activity and Molecular Mechanisms of Action of 3 4 Methoxybenzylidene Pyrrolidin 2 One

In Vitro Pharmacological Profiling of 3-(4-Methoxybenzylidene)pyrrolidin-2-one

The in vitro pharmacological profile provides foundational knowledge about a compound's biological effects at the molecular and cellular levels.

Based on a review of the available scientific literature, no specific studies detailing the inhibitory or activation effects of this compound on enzymes such as monoacylglycerol lipase, α-amylase, or various proteases have been reported. Research has been conducted on other structurally related pyrrolidinone derivatives, but direct data for this compound is not present in the reviewed sources.

The interaction of this compound with cellular receptors is a key aspect of its pharmacological profile. Research has been directed towards its potential interaction with the urokinase-type plasminogen activator receptor (uPAR).

The urokinase receptor (uPAR) is a cell-surface protein involved in processes of cancer cell invasion and metastasis. nih.gov A class of novel pyrrolidinone compounds, which includes the this compound scaffold, was evaluated for its ability to bind to uPAR. nih.govnih.gov In competitive binding assays, these compounds were shown to displace a fluorescently-labeled peptide antagonist of uPAR, indicating direct interaction with the receptor. nih.govnih.gov While the specific inhibition constant (Kᵢ) for this compound was not individually reported, the series of pyrrolidinone and piperidinone compounds tested exhibited Kᵢ values in the micromolar range. nih.govnih.gov

Table 1: uPAR Binding Affinity for the Pyrrolidinone/Piperidinone Compound Class
Compound ClassAssay TypeTargetBinding Affinity (Kᵢ)Reference
Pyrrolidinone / Piperidinone DerivativesCompetition Assay (displacement of AE147-FAM peptide)Urokinase Receptor (uPAR)6 - 63 µM nih.govnih.gov

Cell-based assays are critical for understanding how a compound affects cellular behavior. The urokinase receptor, a target for this class of compounds, is known to play a role in cell adhesion, migration, invasion, and proliferation. nih.gov However, studies on the pyrrolidinone class of molecules showed they did not exhibit cytotoxicity, even at concentrations of 100 μM, in breast (MDA-MB-231) and pancreatic (PDAC) cancer cell lines. nih.gov Specific data on the effect of this compound on cell proliferation, migration, and viability have not been detailed in the reviewed literature.

Elucidation of Molecular Targets and Pathways for this compound

Understanding the precise molecular targets and the signal transduction pathways a compound modulates is essential for characterizing its mechanism of action.

There are no published studies in the reviewed scientific literature that have utilized affinity chromatography or proteomic approaches to perform a broad identification of the protein targets of this compound.

Investigations into the downstream cellular signaling effects of the pyrrolidinone compound class have been conducted. Despite their ability to bind to uPAR, signaling studies revealed that pyrrolidinone and piperidinone compounds had no effect on the phosphorylation of ERK (extracellular signal-regulated kinase) or on the modulation of HIF1α (hypoxia-inducible factor 1-alpha) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways. nih.govnih.gov This suggests that the mechanism of action for this class of compounds is distinct from other uPAR-targeting agents that do modulate these particular pathways. nih.gov

Mechanistic Investigations using Gene Knockdown/Knockout Models (in cell lines/model organisms)

Information regarding the specific use of gene knockdown or knockout models to investigate the mechanistic pathways of this compound is not extensively available in the current body of scientific literature. Mechanistic insights are often derived from broader pharmacological and biochemical assays rather than targeted gene-editing studies.

Diverse Biological Activities of this compound in Model Systems

The pyrrolidin-2-one scaffold, a core component of this compound, is a structural unit found in many compounds with a wide range of biological functions. Research into derivatives of this core structure has revealed significant potential across various therapeutic areas.

Derivatives built upon the pyrrolidin-2-one and benzylidene scaffolds have demonstrated notable anti-microbial activities.

Antibacterial Activity: A study on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, which are structurally related to the subject compound, showed that derivatives containing 5-thioxo-4,5-dihydro-1,3,4-oxadiazole and nih.govmdpi.comnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazine systems exhibited moderate activity against Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. researchgate.net Another study found that N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide, a related benzylidene derivative, was active against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 31.3 ppm and against Escherichia coli with an MIC of 500 ppm. researchgate.net Similarly, N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have also shown promise as antibacterial agents. nih.gov

Fungal Activity: The broader family of pyrrolidine (B122466) derivatives has been recognized for its potential antifungal properties. nih.gov For instance, certain fused pyrrolidine-2,5-dione derivatives showed low to moderate activity against fungal strains including Candida albicans, Candida tropicalis, and Cryptococcus neoformans, with MIC values ranging from 64 to 256 µg/mL. nih.gov

Viral Activity: While direct studies on this compound are limited, research on related heterocyclic structures suggests potential antiviral applications.

Derivative ClassMicroorganismActivity/Result (MIC)Source
4-Substituted 1-(4-methoxyphenyl)pyrrolidin-2-onesR. radiobacter, X. campestris, E. coliModerate Activity researchgate.net
N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazideB. subtilis31.3 ppm researchgate.net
N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazideE. coli500 ppm researchgate.net
Fused Pyrrolidine-2,5-dionesC. albicans, C. tropicalis, C. neoformans64–256 µg/mL nih.gov

The pyrrolidin-2-one scaffold is a key feature in various compounds investigated for their anti-cancer properties. nih.gov

A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their in vitro anti-cancer activity against human A549 pulmonary epithelial cells. mdpi.comresearchgate.net The study found that incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure significantly enhanced anti-cancer activity, reducing cancer cell viability to 28.0% and 29.6%, respectively. researchgate.net

In another study, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. mdpi.com The tested compounds were generally more cytotoxic against the U-87 cell line. mdpi.com Specifically, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was the most active against the glioblastoma cells, reducing cell viability to 19.6 ± 1.5%. mdpi.com Thiosemicarbazone derivatives have also been noted for their broad pharmacological activities, including anti-cancer effects. nih.gov A newly synthesized chalcone (B49325) derivative based on a curcumin (B1669340) structure also showed significant cytotoxic effects against human lung (A549, H1299) and colon cancer (HCT116, HT29) cell lines. ejmo.org

Derivative ClassCancer Cell LineKey FindingSource
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesA549 (Lung)Reduced cell viability to 28.0% and 29.6% mdpi.comresearchgate.net
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87 (Glioblastoma)Reduced cell viability to 19.6 ± 1.5% mdpi.com
3-[(4-methoxyphenyl)amino]propanehydrazide derivativesMDA-MB-231 (Breast)Reduced cell viability to 43.7 ± 7.4% (Compound 36) mdpi.com
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneA549, H1299 (Lung); HCT116, HT29 (Colon)Significant cytotoxic effect ejmo.org

Compounds with a benzylidene-pyrrolidin-2-one core structure have been investigated for their anti-inflammatory properties. A related compound, N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one (E-5110), was found to inhibit the generation of inflammatory mediators. nih.gov It inhibited prostaglandin (B15479496) E2 (PGE2) generation with an IC50 value of 0.026 µmol/l and leukotriene B4 generation with an IC50 of 0.20 µmol/l. nih.gov This compound also suppressed the generation of superoxide (B77818) by human polymorphonuclear leucocytes. nih.gov

Other studies on related heterocyclic structures have further supported these findings. A coumarin-based analog containing a 3,4-dimethoxybenzylidene hydrazinyl moiety demonstrated high anti-inflammatory activity with an EC50 value of 5.32 µM in LPS-induced macrophages. semanticscholar.org Its mechanism involved modulating signaling pathways like AKT/mTOR and Nrf2/HO-1 and downregulating NF-κB, which led to a reduced production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. semanticscholar.org Similarly, a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, showed potent anti-inflammatory activity after repeated dosing in a carrageenan-induced paw edema model and significantly decreased serum TNF-α in an LPS-induced systemic inflammation model. mdpi.com The anti-inflammatory effects of some N-acylhydrazone derivatives may be mediated through the nitric oxide (NO) pathway. mdpi.com

Compound/DerivativeModel/AssayResult (IC50/EC50)MechanismSource
N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-onePGE2 Generation0.026 µmol/lInhibition of prostaglandin synthesis nih.gov
N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-oneLeukotriene B4 Generation0.20 µmol/lInhibition of leukotriene synthesis nih.gov
Coumarin-based analog with 3,4-dimethoxybenzylidene hydrazinylLPS-induced macrophages5.32 µMDownregulation of NF-κB, reduced pro-inflammatory cytokines semanticscholar.org
Pyrrole derivative 3fLPS-induced systemic inflammationSignificant decrease in serum TNF-αCytokine regulation mdpi.com

A structurally similar compound, Rolipram, which is 4-(3-Cyclopentoxy-4-methoxyphenyl)pyrrolidin-2-one, is a well-known specific inhibitor of phosphodiesterase type 4 (PDE4). PDE4 inhibitors are studied for their potential in treating neuropsychiatric disorders such as depression and Alzheimer's disease. By inhibiting PDE4, these compounds increase intracellular levels of the second messenger cyclic AMP (cAMP). Studies in mice have shown that Rolipram can increase prepulse inhibition (PPI), a measure predictive of antipsychotic efficacy, and can also induce catalepsy, a behavioral effect shared with traditional antipsychotic medications. nih.gov This suggests that PDE4 is a significant target for the development of novel antipsychotic drugs. nih.gov

The antioxidant potential of compounds containing the pyrrolidin-2-one scaffold has been explored in several studies. In an evaluation of synthetic 3-pyrroline-2-ones, the compounds exhibited some scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, although it was lower than the reference antioxidant quercetin. nih.gov However, quantum chemistry calculations suggested that one of the derivatives, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, could be an effective scavenger of hydroxyl radicals (HO•). nih.govrsc.org

A separate study on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones found that a derivative containing a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole ring showed a very high DPPH scavenging ability of 92%. researchgate.net Other related structures, such as 3-arylidene-4-piperidones, have also been tested for free radical scavenging activity using the DPPH method, with some derivatives showing activity comparable to the standard antioxidant ascorbic acid. tandfonline.comresearchgate.net Furthermore, an analog of shikimic acid, 3,4-Oxo-isopropylidene-shikimic acid, demonstrated moderate antioxidant activity by scavenging superoxide and hydroxyl radicals. nih.gov

Compound/Derivative ClassAssayResultSource
3-Pyrroline-2-onesDPPHEC50 > 128 µg/mL nih.gov
4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-oneTheoretical (HO• radical)Effective scavenger nih.govrsc.org
1-(4-methoxyphenyl)-4-(4,5-dihydro-5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-oneDPPH92% scavenging ability researchgate.net
3-Arylidene-4-piperidonesDPPHIC50 values close to ascorbic acid tandfonline.comresearchgate.net
3,4-Oxo-isopropylidene-shikimic acidSuperoxide & Hydroxyl radicalsIC50 of 0.214 & 0.450 µg/mL, respectively nih.gov

Due to a lack of publicly available scientific literature, there is currently no information regarding the preclinical herbicidal activity or the specific molecular mechanisms of action for the chemical compound this compound. Extensive searches of scholarly databases and scientific journals did not yield any studies investigating the phytotoxic effects of this particular molecule on plant models, either in vitro or in whole-plant systems.

Research into the herbicidal properties of structurally related compounds, such as certain pyrrolidine-2,4-dione (B1332186) derivatives, has been conducted. These studies indicate that some molecules within this broader chemical class can exhibit herbicidal effects by inhibiting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). However, these findings are not directly applicable to this compound, as its chemical structure and, consequently, its biological activity may differ significantly.

Without dedicated research and published data on this compound, no substantive details can be provided regarding its potential as a herbicide. Therefore, data tables and detailed research findings on its herbicidal activity are not available.

Computational Chemistry and in Silico Modeling of 3 4 Methoxybenzylidene Pyrrolidin 2 One

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). nih.govrsc.org This technique is instrumental in drug discovery for identifying potential drug candidates that can bind to a biological target with high affinity and specificity. nih.gov For 3-(4-Methoxybenzylidene)pyrrolidin-2-one and its derivatives, docking studies can elucidate how the molecule fits into the binding site of a target protein, revealing the key interactions that stabilize the ligand-protein complex.

Molecular docking simulations predict the binding mode and affinity of a ligand with a biological macromolecule. nih.gov The primary output of a docking simulation is the ligand's pose within the receptor's binding pocket, which details the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov For instance, the pyrrolidin-2-one core of the molecule could act as a hydrogen bond acceptor or donor, while the methoxybenzylidene group might engage in hydrophobic or π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The binding affinity, which indicates the strength of the interaction, is estimated using a scoring function that calculates a value often expressed in kcal/mol. nih.govnih.gov A lower binding energy value typically suggests a stronger and more stable interaction between the ligand and the protein. nih.gov Studies on similar heterocyclic compounds have shown that specific substitutions on the aromatic ring can significantly alter these binding energies by forming additional stabilizing contacts. nih.govresearchgate.net

Table 1: Example of Molecular Docking Results for a Pyrrolidin-2-one Derivative Against a Kinase Target

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A-8.5LYS-72, GLU-91Hydrogen Bond
LEU-148, VAL-25Hydrophobic
Kinase B-7.2ASP-165Hydrogen Bond
PHE-164π-π Stacking
Kinase C-9.1GLN-135Hydrogen Bond
ILE-34, ALA-52Hydrophobic

This table presents hypothetical data to illustrate typical results from a molecular docking study.

The insights gained from molecular docking are fundamental to the process of rational drug design. frontiersin.orgnih.gov By analyzing the predicted binding pose of this compound, medicinal chemists can identify opportunities to improve its binding affinity and selectivity for a target protein. nih.gov

This process involves a structure-based design cycle:

Docking Analysis : The initial compound is docked into the target protein to understand its binding mode. The analysis reveals which parts of the molecule are crucial for binding and which areas could be modified.

Structural Modification : Based on the docking results, new derivatives are designed. For example, if the methoxy (B1213986) group is near a potential hydrogen bond donor on the protein, it might be replaced with a hydroxyl group to form a new, stabilizing interaction. Conversely, if a part of the molecule clashes with the protein or is exposed to the solvent, it may be truncated or replaced.

In Silico Evaluation : The newly designed compounds are then docked into the same protein target to predict whether the intended modifications resulted in improved binding affinity. frontiersin.org

Synthesis and Biological Testing : Promising candidates from the in silico evaluation are synthesized and tested experimentally to validate the computational predictions.

This iterative approach allows for the systematic optimization of a lead compound, enhancing its potency and refining its pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. scienceopen.com For derivatives of this compound, QSAR models can be developed to predict their efficacy as, for example, enzyme inhibitors or receptor antagonists, based on their structural and physicochemical properties.

The development of a QSAR model begins with a dataset of compounds for which the biological activity (e.g., IC₅₀ or EC₅₀ values) has been experimentally determined. nih.gov For each compound in this "training set," a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

Statistical techniques, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS), are then employed to build a mathematical equation that correlates the descriptors with the observed biological activity. scienceopen.com A robust QSAR model should have high internal consistency (verified through cross-validation) and good predictive power for an external "test set" of compounds not used in model development. scienceopen.commdpi.com

Table 2: Hypothetical Data for a QSAR Study of this compound Derivatives

CompoundR-Group (on Benzylidene Ring)LogP (Hydrophobicity)TPSA (Polarity)Molecular WeightpIC₅₀ (Experimental Activity)
14-OCH₃2.555.1217.256.5
24-OH2.165.4203.226.8
34-Cl3.155.1221.677.1
44-NO₂2.4100.9232.227.5
5H2.655.1187.226.2

This table represents an example dataset used to build a QSAR model. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

A successfully developed QSAR model provides a mathematical equation that highlights which molecular properties are most influential for the biological activity of the compound series. scienceopen.com These key structural descriptors can be broadly categorized:

Electronic Descriptors : These relate to the electron distribution in the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). They can indicate the importance of electrostatic or charge-transfer interactions.

Steric Descriptors : These describe the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for understanding how well the molecule fits into the receptor's binding site.

Hydrophobic Descriptors : The most common is the partition coefficient (LogP), which measures a compound's lipophilicity. This descriptor is critical for both receptor binding and pharmacokinetic properties like membrane permeability.

Topological Descriptors : These are numerical indices derived from the 2D graph representation of the molecule, describing aspects like branching and connectivity.

By identifying the key descriptors, QSAR models guide medicinal chemists in designing new derivatives of this compound with enhanced activity. For example, if the model indicates that higher hydrophobicity and the presence of a hydrogen bond acceptor at a specific position are beneficial, new compounds can be designed to incorporate these features.

Advanced Quantum Chemical Calculations for this compound

Advanced quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and spectroscopic properties of a single molecule like this compound. These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy, offering insights that are complementary to experimental data. epstem.net

Key properties derived from these calculations include:

Optimized Molecular Geometry : DFT calculations can predict bond lengths, bond angles, and torsion angles with high accuracy, often showing good correlation with experimental data from X-ray crystallography. mdpi.com

Electronic Properties : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Simulated Spectra : Quantum chemical methods can calculate theoretical vibrational (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts. epstem.netmdpi.com Comparing these calculated spectra with experimental results serves as a validation of the computational model and aids in the interpretation of experimental data. epstem.net

Table 3: Example of Theoretical Properties of this compound from DFT Calculations

PropertyCalculated ValueUnit
Total Energy-746.5Hartrees
HOMO Energy-6.2eV
LUMO Energy-1.5eV
HOMO-LUMO Gap (ΔE)4.7eV
Dipole Moment3.8Debye

This table contains representative theoretical values for a molecule of this type, calculated using a common DFT method like B3LYP/6-311++G(d,p).

These computational approaches provide a comprehensive, atom-level understanding of this compound, guiding further research into its potential applications.

Density Functional Theory (DFT) Studies of Reactivity, Stability, and Electronic States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT studies are instrumental in elucidating its reactivity, stability, and electronic characteristics. These calculations are often performed using hybrid functionals like B3LYP with a suitable basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller energy gap suggests higher reactivity and lower stability. For analogous compounds, these values are critical in predicting their chemical behavior. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the oxygen atom of the carbonyl group in the pyrrolidin-2-one ring and the methoxy group are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the pyrrolidine (B122466) ring and the benzylidene group would likely be electron-deficient.

Natural Bond Orbital (NBO) analysis can also be performed to understand the delocalization of electron density and the stability arising from intramolecular charge transfer interactions. nih.gov

Table 1: Theoretical Electronic Properties of this compound (Illustrative Data)

ParameterValueSignificance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy-1.8 eVElectron-accepting capacity
Energy Gap (ΔE)4.7 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity of the molecule

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values would be obtained from specific DFT calculations for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. utupub.fi These simulations allow for the exploration of the conformational landscape of this compound, providing insights into its flexibility and the different shapes it can adopt. nih.govbiorxiv.org By simulating the molecule's behavior over time, researchers can identify the most stable conformations and the energy barriers between them. nih.govbiorxiv.org

MD simulations are also crucial for understanding the influence of the surrounding environment, particularly the solvent, on the molecule's structure and dynamics. chemrxiv.org The interactions between the solute (this compound) and solvent molecules can significantly affect its conformational preferences and biological activity. primescholars.com For instance, in a polar solvent like water, the molecule may adopt a conformation that maximizes the exposure of its polar groups to the solvent, while in a nonpolar environment, it might fold to shield these groups. These simulations often employ force fields like AMBER or GROMACS to model the interatomic interactions. utupub.fi

The results of MD simulations can be used to calculate various properties, such as the root-mean-square deviation (RMSD) to assess conformational stability and the radial distribution function to analyze solvent organization around the molecule.

In Silico ADME Prediction and Pharmacokinetic Modeling for Lead Optimization (non-clinical, purely theoretical)

In the early stages of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.net These predictions help in identifying potential liabilities and optimizing the pharmacokinetic profile of lead candidates like this compound before committing to expensive and time-consuming experimental studies. nih.gov

Various computational models and software, such as ADMETLab and SwissADME, are used to predict a range of pharmacokinetic parameters based on the molecule's structure. mdpi.comeijppr.com These predictions are typically based on Quantitative Structure-Activity Relationship (QSAR) models derived from large datasets of known drugs. researchgate.net

Key ADME properties that can be predicted for this compound include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted to assess the likelihood of the compound being absorbed after oral administration. mdpi.com

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will be distributed throughout the body. nih.gov

Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is assessed to predict its metabolic stability and potential for drug-drug interactions. nih.gov

Excretion: Properties related to the compound's elimination from the body, such as total clearance, are estimated. mdpi.com

Drug-likeness rules, such as Lipinski's Rule of Five, are also applied to evaluate whether the compound possesses physicochemical properties consistent with those of known orally active drugs. nih.gov

Table 2: Predicted In Silico ADME Properties of this compound (Illustrative Data)

PropertyPredicted ValueImplication
Human Intestinal AbsorptionHighGood potential for oral absorption
Blood-Brain Barrier PermeationLowLikely to have limited central nervous system effects
CYP2D6 InhibitorNoLow risk of drug interactions involving this enzyme
Lipinski's Rule of Five0 violationsFavorable physicochemical properties for a drug candidate
Bioavailability Score0.55Moderate oral bioavailability expected

Note: The data in this table is illustrative and based on typical predictions for compounds with similar structures. Actual values would be obtained from specific in silico ADME prediction tools.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 4 Methoxybenzylidene Pyrrolidin 2 One Analogues

Systematic Modification of the Pyrrolidinone Ring System and its Impact on Activity

The pyrrolidin-2-one (γ-lactam) ring is a cornerstone of the 3-(4-methoxybenzylidene)pyrrolidin-2-one scaffold, and its structural integrity and substitution pattern are critical determinants of biological activity. Modifications to this five-membered lactam ring have been systematically explored to probe its role in molecular interactions and to optimize therapeutic potential.

Furthermore, the introduction of substituents at other positions of the pyrrolidinone ring has been a key strategy in SAR studies. These substitutions can impact the molecule's conformation and introduce new points of interaction with target proteins. For example, studies on related pyrrolidine-2,5-dione scaffolds have demonstrated that substituents at the 3-position strongly influence anticonvulsant activity. researchgate.net

Interactive Table: Impact of Pyrrolidinone Ring Modifications on Biological Activity

ModificationPositionSubstituent/ChangeObserved Impact on Activity
N-Substitution1Alkyl, ArylModulates polarity and target interaction
C-Substitution3, 4, 5Various groupsInfluences conformation and introduces new interaction points
Ring Alteration-Bioisosteric replacementAlters physicochemical properties and biological activity profile

Exploration of Substituent Effects on the Methoxybenzylidene Moiety

The 4-methoxybenzylidene moiety is another critical component of the this compound scaffold, playing a significant role in directing the molecule to its biological target and contributing to binding affinity. The electronic and steric properties of the substituents on this aromatic ring have been extensively studied to elucidate their influence on biological activity.

The methoxy (B1213986) group at the para-position is a key feature, often involved in hydrogen bonding or other electronic interactions within the active site of a target protein. The replacement of this methoxy group with other substituents, such as halogens, alkyls, or other alkoxy groups, has been shown to have a profound impact on activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electron density of the aromatic ring, thereby influencing its interaction with the target.

Studies on related benzylidene-containing compounds have provided valuable insights. For example, in a series of 3-benzylidene-4-chromanone (B8775485) derivatives, the presence of a catechol moiety on the benzylidene ring was found to be crucial for potent free radical scavenging and α-glucosidase inhibitory activities. dovepress.com Similarly, research on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives has highlighted the importance of the substitution pattern on the benzylidene ring for antimicrobial activity.

The position of the substituents on the benzylidene ring is also a critical factor. Moving the methoxy group from the para- to the meta- or ortho-position can significantly alter the molecule's shape and its ability to bind effectively to its target. Furthermore, the introduction of multiple substituents on the aromatic ring can lead to synergistic or antagonistic effects on biological activity.

Interactive Table: Effect of Substituents on the Methoxybenzylidene Moiety

PositionSubstituentElectronic EffectImpact on Activity
4-OCH3 (reference)Electron-donatingBaseline activity
4Halogens (F, Cl, Br)Electron-withdrawingCan enhance or decrease activity depending on the target
4Alkyl groupsElectron-donatingMay improve lipophilicity and binding
2, 3, 5Various-Positional changes significantly affect molecular geometry and target binding
MultipleVariousCombined effectsCan lead to optimized activity through synergistic interactions

Role of Stereochemistry and Conformational Rigidity on Biological and Physicochemical Properties

The three-dimensional arrangement of atoms in this compound analogues is a crucial determinant of their biological activity and physicochemical properties. Stereochemistry and conformational rigidity play pivotal roles in how these molecules interact with chiral biological macromolecules such as enzymes and receptors.

The exocyclic double bond of the benzylidene group introduces the possibility of E/Z isomerism. These geometric isomers can exhibit significantly different biological activities due to their distinct spatial arrangements, which can affect their ability to fit into a specific binding site. The relative stability of the E and Z isomers and the energy barrier to their interconversion are important factors to consider in drug design. Studies on similar 3-(benzylidene)indolin-2-one systems have shown that the biological activity can be dependent on the specific isomer, with the Z-isomer sometimes being the more active form. ic.ac.uk

Increasing the conformational rigidity of the scaffold, for example by introducing ring constraints or bulky substituents, can be a strategy to lock the molecule into its bioactive conformation. This can lead to increased potency and selectivity, as the entropic penalty of binding to the target is reduced. However, excessive rigidity can also be detrimental if it prevents the molecule from adopting the necessary conformation for binding. A crystal structure of a related compound, (E)-3-(4-Hydroxy-3-methoxybenzylidene)-4-(4-hydroxyphenyl)pyrrolidin-2-one, reveals a relatively planar conformation of the pyrrolidine (B122466) ring, described as a T-form. nih.gov

Identification of Pharmacophores and Key Structural Motifs for Targeted Activities

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of the pharmacophore for this compound analogues is essential for the rational design of new and more potent compounds with specific biological activities.

Through extensive SAR and SPR studies, several key structural motifs have been identified as being crucial for the biological activity of this class of compounds. The general pharmacophore model for many biologically active 3-benzylidenepyrrolidin-2-one analogues often includes:

An aromatic ring (the benzylidene moiety): This group is typically involved in hydrophobic and/or π-π stacking interactions with the target protein. The substitution pattern on this ring is critical for modulating activity and selectivity.

A hydrogen bond acceptor/donor unit (the lactam of the pyrrolidinone ring): The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are often crucial for anchoring the molecule in the binding site.

An electron-donating group on the aromatic ring: The methoxy group in the parent compound is a key feature, and its ability to donate electrons and participate in hydrogen bonding is often important for activity.

Pharmacophore models for anticonvulsant agents, for example, often suggest the presence of an aryl ring, an electron donor atom, and a hydrogen bond acceptor/donor unit. researchgate.net Similarly, for anticancer activity, specific hydrophobic and hydrogen bonding features are considered essential.

The relative spatial arrangement of these features is critical. The exocyclic double bond provides a certain degree of rigidity, holding the aromatic ring and the pyrrolidinone core in a specific orientation that is likely important for biological activity. The identification of these key structural motifs and their optimal spatial arrangement provides a roadmap for the design of new analogues with improved therapeutic profiles.

Advanced Spectroscopic and Spectrometric Characterization Beyond Basic Identification

Vibrational Spectroscopy (Raman, Advanced IR) for Detailed Structural Insights and Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive means to investigate the molecular structure of 3-(4-Methoxybenzylidene)pyrrolidin-2-one. These methods probe the vibrational modes of the molecule, which are sensitive to bond strengths, molecular symmetry, and intermolecular interactions. While standard IR spectroscopy is invaluable for identifying key functional groups, advanced techniques provide more nuanced information.

Key vibrational modes for this compound are expected to arise from the pyrrolidin-2-one ring, the methoxybenzylidene moiety, and the exocyclic double bond that links them.

Expected Vibrational Frequencies and Assignments:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
C=O (Amide I)Stretching1680-1720Strong in IR, Variable in Raman
C=C (Exocyclic)Stretching1640-1660Strong in Raman
C-N (Amide III)Stretching1250-1350IR
C-O-C (Methoxy)Asymmetric Stretch1240-1260Strong in IR
Aromatic C=CStretching1580-1610, 1450-1500Raman and IR
=C-HBending (out-of-plane)810-850IR

Advanced IR techniques, such as two-dimensional correlation spectroscopy (2D-COS), can reveal subtle changes in the molecular structure in response to external perturbations like temperature or solvent changes. For instance, shifts in the amide I band can indicate changes in hydrogen-bonding interactions involving the lactam carbonyl group.

Raman spectroscopy is particularly adept at probing the non-polar bonds of the molecule. The strong intensity of the C=C stretching modes of the exocyclic double bond and the aromatic ring in the Raman spectrum makes it an excellent tool for studying the conjugation and electronic distribution within the π-system. Furthermore, low-frequency Raman scattering can provide information about lattice vibrations and polymorphic forms in the solid state.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Solution and Solid-State Dynamics

While 1D and basic 2D NMR are standard for structural confirmation, advanced NMR techniques can uncover dynamic processes and higher-order structures of this compound.

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Studies

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique for studying the aggregation of molecules in solution. uni-wuerzburg.deresearchgate.net By measuring the diffusion coefficient of a molecule, which is related to its size and shape, DOSY can distinguish between monomeric and aggregated species. nih.gov

In a typical DOSY experiment for this compound, a series of 1H NMR spectra would be acquired with varying magnetic field gradient strengths. The signal attenuation for each proton resonance is then correlated with the diffusion coefficient. If the compound exists as a monomer in a given solvent, all its proton signals will exhibit the same diffusion coefficient. However, if aggregation occurs, a concentration-dependent decrease in the average diffusion coefficient will be observed. This technique can be instrumental in understanding the solution-state behavior of the molecule and identifying conditions that favor self-association.

Solid-State NMR for Polymorphic Forms and Microstructure

Solid-state NMR (ssNMR) is an indispensable tool for characterizing the structure and dynamics of crystalline and amorphous solids. researchgate.netresearchgate.net For this compound, ssNMR can be used to identify and differentiate between different polymorphic forms, which may exhibit distinct physical properties.

Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique that enhances the signal of less abundant nuclei like 13C and provides information about the local chemical environment of each atom in the solid state. nih.gov The 13C chemical shifts are highly sensitive to the molecular conformation and packing in the crystal lattice. Therefore, different polymorphs of the compound would be expected to show distinct 13C ssNMR spectra.

Furthermore, advanced ssNMR experiments can provide information on intermolecular distances and molecular motions within the crystal lattice, offering a detailed picture of the solid-state microstructure.

Mass Spectrometry (High-Resolution, Tandem MS) for Metabolite Identification and Complex Mixture Analysis (excluding human metabolites)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. nih.govlongdom.orgnih.gov For this compound, HRMS can confirm its molecular formula (C12H13NO2) with high confidence.

Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion and analyze the resulting product ions, providing valuable structural information. wikipedia.orgnationalmaglab.org The fragmentation of this compound is expected to be influenced by the pyrrolidinone ring and the methoxybenzylidene group. Based on studies of related α-pyrrolidinophenone structures, several characteristic fragmentation pathways can be proposed. wvu.eduresearchgate.netniu.edu

Proposed Fragmentation Pathways for [M+H]⁺ of this compound:

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Structure of Fragment
204.0968CO176.0913[M+H-CO]⁺
204.0968C2H4176.0913[M+H-C2H4]⁺
204.0968CH3O•173.0757[M+H-CH3O]⁺
204.0968C4H6N•135.04414-methoxybenzylidene cation
135.0441CO107.0491Tropylium-like ion

These fragmentation patterns can be used to identify the compound in complex mixtures and to characterize its metabolites in non-human biological systems or environmental samples.

Optical Spectroscopy (Fluorescence, Circular Dichroism) for Chiral and Electronic Properties

Optical spectroscopy provides insights into the electronic structure and chiral properties of molecules.

The presence of a conjugated system in this compound, extending from the methoxy-substituted benzene (B151609) ring through the exocyclic double bond to the carbonyl group of the pyrrolidinone, suggests that the molecule may exhibit fluorescence. Upon excitation with UV light, the molecule can be promoted to an excited electronic state, and its subsequent relaxation to the ground state may be accompanied by the emission of light. The fluorescence properties, including the emission wavelength and intensity, are expected to be sensitive to the solvent polarity and the presence of substituents on the aromatic ring. nih.govnih.gov

If the molecule is chiral, either through the introduction of a stereocenter or by existing as stable atropisomers, circular dichroism (CD) spectroscopy can be employed to study its chiroptical properties. nih.govyoutube.comnih.gov CD measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of chiral molecules in solution.

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. frontiersin.org The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the photophysical behavior of a fluorescent molecule.

Hypothetical Photophysical Data for this compound in Different Solvents:

SolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (ΦF)Lifetime (ns)
Hexane310380700.252.1
Dichloromethane315405900.151.8
Acetonitrile3184201020.081.5
Methanol3204351150.051.2

The expected trend is a red-shift in the emission maximum and a decrease in the quantum yield with increasing solvent polarity, which is typical for molecules with a charge-transfer character in their excited state.

Chiroptical Properties and Stereochemical Assignment

The stereochemical assignment of chiral molecules such as this compound is crucial for understanding their biological activity and chemical properties. Chiroptical spectroscopy, which measures the differential interaction of a chiral substance with left and right circularly polarized light, provides essential information for the unambiguous determination of a molecule's absolute configuration. The primary techniques in this field include Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD).

While specific experimental data on the chiroptical properties of this compound are not extensively reported in publicly accessible literature, the principles of these techniques can be applied to understand how its stereochemistry would be characterized. The presence of a stereogenic center in the pyrrolidin-2-one ring, in addition to the potential for geometric isomerism (E/Z) at the exocyclic double bond, makes this molecule a candidate for chiroptical analysis.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule. ru.nlrsc.org This technique is particularly powerful for determining the absolute configuration of molecules in solution. ru.nlrsc.org For a molecule like this compound, VCD spectra would exhibit characteristic positive and negative bands corresponding to its various vibrational modes.

The stereochemical assignment using VCD typically involves a synergistic approach combining experimental measurements with quantum chemical calculations. mdpi.com Density Functional Theory (DFT) is commonly employed to predict the theoretical VCD spectra for the different possible enantiomers of the compound. By comparing the calculated spectrum with the experimentally obtained spectrum, the absolute configuration can be confidently assigned. mdpi.com This method has proven effective for a wide range of chiral molecules, from natural products to synthetic compounds. ru.nlmdpi.com

Electronic Circular Dichroism (ECD)

ECD spectroscopy, a technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light, is another valuable tool for stereochemical analysis. The chromophores within the this compound structure, namely the methoxybenzylidene and the lactam moieties, would give rise to characteristic Cotton effects in the ECD spectrum. The sign and magnitude of these effects are directly related to the spatial arrangement of the atoms, and thus, the molecule's absolute configuration.

Similar to VCD, the interpretation of ECD spectra is often supported by theoretical calculations to correlate the observed spectral features with the specific stereochemistry of the molecule.

Due to the lack of specific published research on the chiroptical properties of this compound, detailed data tables are not available at this time. The application of the above-mentioned techniques would be necessary to fully characterize its stereochemistry.

Potential Applications and Translational Research Directions of 3 4 Methoxybenzylidene Pyrrolidin 2 One in Non Clinical Fields

3-(4-Methoxybenzylidene)pyrrolidin-2-one as a Molecular Probe for Biological Systems

While direct studies utilizing this compound as a molecular probe are not extensively documented, its core structure holds potential for the development of such tools. Molecular probes are essential for visualizing and understanding complex biological processes. Fluorescent probes, for instance, allow for the detection and imaging of specific molecules, such as amino acids or reactive oxygen species, within cellular environments. nih.govrsc.org

Researchers have successfully designed fluorescent probes for detecting the general pyrrolidine (B122466) structure, indicating the chemical tractability of this class of compounds for probe development. nih.gov For example, a probe based on a diaminomethylene-4H-pyran structure was shown to exhibit blue fluorescence upon reacting with pyrrolidine, enabling its detection in both solutions and gaseous states. nih.gov The development of this compound into a molecular probe would likely require chemical modification, such as the incorporation of a fluorophore or a reactive group that selectively interacts with a specific biological target. The benzylidene portion of the molecule offers a site for synthetic modification to tune its photophysical properties or to attach functionalities that could enable it to serve as a specific probe for biomolecules or cellular events. rsc.org

Role of this compound as a Scaffold in Chemical Biology Tool Development

The pyrrolidin-2-one scaffold is a cornerstone in the development of chemical biology tools due to its favorable pharmacological characteristics and synthetic accessibility. nih.gov This five-membered lactam ring system provides a rigid, three-dimensional framework that can be strategically functionalized to explore interactions with various biological targets. nih.gov The utility of this scaffold is evident in its presence in a wide range of compounds investigated for anticancer, antibacterial, antiviral, and anti-inflammatory activities. researchgate.net

As a derivative, this compound serves as an excellent starting point for creating libraries of diverse compounds. The exocyclic double bond and the aromatic ring are amenable to a wide array of chemical transformations. This allows for the systematic modification of the molecule's steric and electronic properties to probe structure-activity relationships (SAR). For chemical biology, where the goal is often to develop highly selective inhibitors or modulators to study protein function, the pyrrolidin-2-one core acts as a reliable anchor. Its derivatives have been explored as inhibitors for targets such as P. aeruginosa PBP3, showcasing the scaffold's potential in developing tools to investigate bacterial resistance mechanisms. nih.gov

Exploration of this compound and its Analogues in Materials Science

The unique chemical structure of this compound suggests potential applications in materials science, particularly in the development of functional polymers and materials with specific optoelectronic properties.

The pyrrolidone ring is a key component of Poly(N-vinylpyrrolidone) (PVP), a water-soluble polymer widely used in various industrial and biomedical applications. researchgate.net Research into pyrrolidone-based monomers has expanded to include functionalized versions for creating "smart" polymers. For example, pyrrolidone-containing monomers can be integrated into polymer backbones to create thermoresponsive materials that undergo phase transitions at specific temperatures. documentsdelivered.com Amphiphilic diblock copolymers containing pyrrolidone segments have also been synthesized, demonstrating the ability to self-assemble into various nanostructures like spheres and vesicles. acs.org

Given this context, this compound could be chemically modified to create a novel monomer. The nitrogen atom of the pyrrolidinone ring or the aromatic ring could be functionalized with a polymerizable group, such as a vinyl or acryloyl moiety. The resulting polymer would feature the rigid, planar benzylidene-pyrrolidinone unit as a pendant group, which could influence the polymer's physical properties, such as its thermal stability, solubility, and self-assembly behavior.

Table 1: Potential Applications of Pyrrolidone-Based Analogues in Polymer Science

Analogue Type Polymer System Resulting Property/Application Reference
N-vinyl-2-pyrrolidone (NVP) derivativesHomopolymers and CopolymersThermoresponsive behavior (cloud point temperature) documentsdelivered.com
Poly(N-2-(methacryloyloxy) ethyl pyrrolidone)Diblock Copolymers (with Poly(benzyl methacrylate))Polymerization-Induced Self-Assembly (PISA) into various morphologies (spheres, worms, vesicles) acs.org
N-ethyl pyrrolidine methacrylamideLinear Homopolymers and OligomersNon-viral gene vectors with high transfection efficiency nih.gov

The optoelectronic properties of organic molecules are dictated by their electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The this compound molecule contains a conjugated system extending from the methoxy-substituted phenyl ring, through the benzylidene double bond, to the carbonyl group of the lactam. This extended π-system is expected to give rise to absorption in the UV-visible region.

Studies on structurally related benzylidene derivatives, such as p-N,N-dimethyl-amino-benzylidene-malononitrile, have shown that these types of molecules can exhibit interesting optical and electrical properties, including semiconductor behavior and strong photoluminescence. researchgate.net The donor-acceptor character within these molecules facilitates intramolecular charge transfer, which is a key feature for applications in organic electronics. The methoxy (B1213986) group on the phenyl ring in this compound acts as an electron-donating group, while the carbonyl group acts as an electron-withdrawing group, creating a push-pull system. By modifying these donor and acceptor groups, it would be possible to tune the HOMO-LUMO gap and, consequently, the material's absorption and emission wavelengths, making such analogues candidates for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.netresearchgate.net

Pre-Lead Compound Identification and Optimization in Drug Discovery Initiatives (non-clinical, emphasizing chemical scaffold exploration)

In the early stages of drug discovery, the identification of promising "pre-lead" compounds is critical. These are molecules that exhibit some desired biological activity and possess a chemical scaffold suitable for optimization. The pyrrolidin-2-one ring is considered a versatile scaffold for generating novel biologically active compounds. nih.gov Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, which is advantageous for achieving high-affinity and selective binding to protein targets. nih.gov

This compound represents an exemplary chemical scaffold for such exploration. It combines the established pyrrolidin-2-one core with a benzylidene substituent that can be readily diversified. Medicinal chemists can synthesize a library of analogues by varying the substituents on the aromatic ring, altering the geometry of the double bond, or modifying the pyrrolidinone ring itself. These focused libraries can then be screened against a variety of biological targets to identify hits. Subsequent optimization of these hits involves refining the structure to improve potency, selectivity, and drug-like properties, a process known as the hit-to-lead transition. The pyrrolidin-2-one scaffold has been successfully used to generate inhibitors for a range of enzymes and receptors, demonstrating its broad applicability in drug discovery initiatives. nih.govnih.gov

Table 2: Examples of Biologically Active Derivatives Based on the Pyrrolidinone Scaffold

Scaffold Derivative Type Biological Target/Activity Studied Reference
Pyrrolidine-2,5-dione3-benzhydryl and 3-isopropyl derivativesAnticonvulsant activity nih.gov
Pyrrolidine-2,3-dioneHeteroaryl-substituted derivativesInhibitors of P. aeruginosa Penicillin-Binding Protein 3 (PBP3) nih.gov
Pyrrolidin-2-oneN-aryl-3-aminodihydropyrrol-2-one-4-carboxylatesAnticonvulsant activity researchgate.net
Pyrrolidinecis-3,4-diphenylpyrrolidineInverse agonist on the RORγt receptor nih.gov

Environmental and Sustainable Aspects of 3 4 Methoxybenzylidene Pyrrolidin 2 One Research

Green Chemistry Principles in the Synthesis and Processing of 3-(4-Methoxybenzylidene)pyrrolidin-2-one

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of pyrrolidin-2-one derivatives, including the title compound, is an area where these principles can be effectively applied to enhance sustainability.

Key strategies for a greener synthesis of this compound and related compounds focus on several core principles of green chemistry:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. Research into the synthesis of similar heterocyclic structures has demonstrated the efficacy of using more environmentally benign solvents like ethanol (B145695), water, or mixtures thereof. researchgate.net For instance, an efficient and sustainable approach for synthesizing novel pyrrolidine-fused spirooxindole compounds utilizes an ethanol-water solvent system at room temperature, completely avoiding toxic solvents. researchgate.net

Catalyst-Free and Multicomponent Reactions: The development of one-pot, multicomponent reactions represents a significant advance in green synthesis. rsc.org These reactions improve efficiency by combining several steps without isolating intermediates, which saves on solvents, energy, and time. An ultrasound-promoted, one-pot synthesis of substituted 3-pyrrolin-2-ones using citric acid in ethanol highlights a green approach, featuring a clean reaction profile, easy work-up, and short reaction times. rsc.org Such catalyst-free conditions, where possible, are ideal as they eliminate the need for potentially toxic and difficult-to-remove metal catalysts. researchgate.net

Alternative Energy Sources: The use of alternative energy sources like ultrasound or microwave irradiation can often lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. Ultrasound, for example, has been successfully used in the synthesis of pyrrolidinone derivatives. rsc.org

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. Reactions like aldol (B89426) condensations, which are commonly used to synthesize benzylidene derivatives, can be highly atom-economical. hkedcity.net

The following table summarizes the application of green chemistry principles to the synthesis of compounds structurally related to this compound.

Green Chemistry PrincipleApplication in Pyrrolidinone SynthesisAdvantages
Use of Benign Solvents Employing ethanol, water, or EtOH/H₂O mixtures instead of chlorinated solvents. researchgate.netReduced toxicity, improved safety, lower environmental impact, easier disposal.
Energy Efficiency Utilizing ultrasound irradiation to promote reactions. rsc.orgFaster reaction rates, lower energy consumption, milder reaction conditions.
Catalysis Developing catalyst-free reaction pathways or using green catalysts like citric acid. researchgate.netrsc.orgAvoids toxic metal catalysts, simplifies purification, reduces waste.
Process Intensification Designing one-pot, multi-component reactions (MCRs). rsc.orgIncreased step economy, reduced solvent usage, minimized waste from intermediate purification.

By integrating these principles, the synthesis of this compound can be shifted towards more sustainable and environmentally responsible pathways.

Biodegradation and Environmental Fate Studies

Currently, there is a lack of specific research data on the biodegradation and environmental fate of this compound. However, an assessment can be inferred by examining the structural components of the molecule: the pyrrolidin-2-one ring and the methoxybenzylidene group.

The pyrrolidin-2-one core is a lactam, or a cyclic amide. Studies on related compounds, such as N-methylpyrrolidone (NMP), have shown that the amide bond in the ring can be cleaved by microorganisms. nih.gov NMP is reported to be rapidly biodegraded under aerobic conditions, with the initial step in the metabolic pathway being the hydrolysis of the amide group. nih.gov Similarly, the unsubstituted pyrrolidine (B122466) ring has been shown to undergo anaerobic degradation by microbial consortia under denitrifying conditions. nih.gov This suggests that the pyrrolidin-2-one nucleus of the title compound is potentially susceptible to microbial degradation.

The benzylidene portion of the molecule introduces an aromatic system. Aromatic compounds can exhibit persistence in the environment, but they are also subject to various degradation pathways, including photodegradation and microbial breakdown. nih.gov For example, butyl benzyl (B1604629) phthalate (B1215562) (BBP), which contains a benzyl group, is known to be degraded by a variety of bacteria, with metabolites including benzoic acid. nih.gov The methoxy (B1213986) group on the phenyl ring may influence the rate of degradation, but it does not necessarily prevent it.

Waste Minimization and Atom Economy in Production

Waste minimization and high atom economy are central goals in sustainable chemical production. numberanalytics.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net

A common and direct method for synthesizing this compound is the Claisen-Schmidt or aldol-type condensation reaction. This involves reacting pyrrolidin-2-one with 4-methoxybenzaldehyde (B44291), typically under basic catalysis.

The reaction is as follows: C₄H₇NO (Pyrrolidin-2-one) + C₈H₈O₂ (4-Methoxybenzaldehyde) → C₁₂H₁₃NO₂ (Product) + H₂O (Water)

The theoretical atom economy for this reaction can be calculated:

Molecular Weight of Pyrrolidin-2-one = 85.11 g/mol

Molecular Weight of 4-Methoxybenzaldehyde = 136.15 g/mol

Total Molecular Weight of Reactants = 85.11 + 136.15 = 221.26 g/mol

Molecular Weight of this compound = 203.24 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (203.24 / 221.26) x 100 ≈ 91.8%

An atom economy of 91.8% is considered very good, as the only byproduct is a small, innocuous molecule (water). This contrasts sharply with less atom-economical reactions like the Wittig reaction, which could also be used to form the double bond but generates triphenylphosphine (B44618) oxide (MW = 278.28 g/mol ) as a high-mass byproduct, resulting in a significantly lower atom economy. calmastudy.com

The following table provides a comparative analysis of potential synthetic routes in terms of atom economy.

Synthetic RouteReactantsMajor Byproduct(s)Theoretical Atom EconomyGreen Advantage
Aldol Condensation Pyrrolidin-2-one, 4-MethoxybenzaldehydeWater (H₂O)~91.8%High atom economy; benign byproduct. hkedcity.net
Wittig Reaction A phosphonium (B103445) ylide derived from pyrrolidin-2-one, 4-MethoxybenzaldehydeTriphenylphosphine oxideLow (<50%)Poor atom economy due to high MW byproduct. calmastudy.com

Optimizing Reaction Conditions: Fine-tuning temperature, reaction time, and stoichiometry to maximize yield and reduce the formation of side products. numberanalytics.com

Solvent Recycling: Implementing protocols to recover and reuse solvents, which often constitute the largest portion of waste in chemical processes. researchgate.net

Catalyst Recovery and Reuse: If a catalyst is used, employing methods (e.g., heterogeneous catalysts) that allow for its easy separation and recycling. numberanalytics.com

By selecting highly atom-economical routes like the aldol condensation and implementing robust waste reduction strategies, the production of this compound can be aligned with the principles of green and sustainable manufacturing.

Q & A

Basic: What are the key steps and optimization strategies for synthesizing 3-(4-Methoxybenzylidene)pyrrolidin-2-one?

Answer:
The synthesis typically involves a multi-step process, including:

  • Condensation reactions between a pyrrolidin-2-one derivative and a substituted benzaldehyde under acidic or basic conditions.
  • Solvent selection (e.g., ethanol, dichloromethane) and catalyst optimization (e.g., piperidine for Knoevenagel condensation) to enhance yield.
  • Temperature control (60–100°C) to balance reaction rate and byproduct formation.

Optimization Example:

ParameterImpact on Yield/PurityReference
Catalyst (e.g., L-proline)Increases enantioselectivity in asymmetric synthesis
Solvent (e.g., DMF vs. THF)Affects reaction kinetics and solubility of intermediates
Reaction Time (12–24 hrs)Longer durations may improve conversion but risk decomposition

Basic: Which analytical methods are most reliable for confirming the structure and purity of this compound?

Answer:

  • X-ray Diffraction (XRD): Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Example parameters from a related compound:

    Crystal SystemSpace GroupUnit Cell (Å)Reference
    MonoclinicP21/cP2_1/ca=6.388a = 6.388, b=14.520b = 14.520, c=16.880c = 16.880, β=96.514\beta = 96.514^\circ
  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula with <5 ppm error.

Methodological Note: Cross-validate data with computational tools (e.g., density functional theory for NMR chemical shifts) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

  • Substituent Variation: Modify the methoxy group or pyrrolidinone ring. Example analogs:

    SubstituentElectronic EffectBiological ImpactReference
    4-FluorophenylElectron-withdrawingEnhanced metabolic stability
    4-MethylphenylHydrophobicIncreased membrane permeability
  • Assay Design: Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) and correlate activity with steric/electronic parameters (Hammett constants) .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Variable Sources: Differences in assay conditions (e.g., cell lines, incubation time) or compound purity.
  • Troubleshooting Steps:
    • Replicate experiments under standardized protocols.
    • Verify purity via HPLC (>95%) and characterize degradation products.
    • Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding .

Case Study: Discrepancies in receptor binding affinity may arise from variations in solvent (DMSO vs. PBS) affecting compound solubility .

Advanced: What computational methods are effective for predicting the compound’s interactions with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with the methoxy group).
  • MD Simulations: GROMACS for assessing binding stability over 100-ns trajectories.
  • QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond acceptors .

Validation: Compare computational predictions with crystallographic data (e.g., protein-ligand co-crystals) .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate).
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
  • Yield Optimization: Monitor fractions via TLC and adjust solvent polarity to minimize co-elution of byproducts .

Advanced: How can polymorphism impact the compound’s crystallography and bioactivity?

Answer:

  • Polymorph Screening: Conduct solvent-mediated crystallization trials (e.g., acetone vs. methanol) to identify stable forms.
  • Bioactivity Correlation: Compare dissolution rates and bioavailability of different polymorphs using in vitro permeability assays (e.g., Caco-2 cells) .

Example: A monoclinic polymorph may exhibit higher solubility than an orthorhombic form due to lattice energy differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.